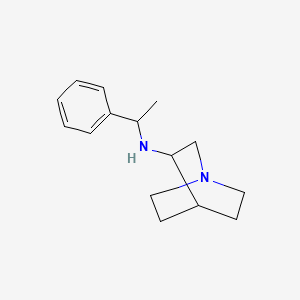
Irsenontrine
概要
説明
イルセノンタリンは、E2027としても知られており、ホスホジエステラーゼ9(PDE9)の選択的阻害剤です。ホスホジエステラーゼ9は、シナプス機能と記憶においてセカンドメッセンジャーとして機能する環状グアノシン一リン酸(cGMP)を分解する酵素です。 イルセノンタリンは、脳のcGMPレベルを高めて認知機能を改善することを目的としており、レビー小体病による認知症の治療薬として開発されています .
製造方法
合成経路と反応条件
イルセノンタリンは、そのコア構造の形成とそれに続く官能基化を含む一連の化学反応によって合成されます。合成経路には通常、次の手順が含まれます。
- 環化反応によるコア構造の形成。
- 置換反応による官能基の導入。
- 最終生成物の精製と単離。
工業生産方法
イルセノンタリンの工業生産には、化合物を大量に生産するために合成経路をスケールアップすることが含まれます。このプロセスには次のものが含まれます。
- 収率と純度を最大化するための反応条件の最適化。
- 工業規模の反応器と精製システムの使用。
- 品質管理措置により、規制基準への適合性と一貫性を確保する .
準備方法
Synthetic Routes and Reaction Conditions
Irsenontrine is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups through substitution reactions.
- Purification and isolation of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process includes:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-scale reactors and purification systems.
- Quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
反応の種類
イルセノンタリンは、次を含むさまざまな化学反応を起こします。
酸化: イルセノンタリンは、酸化されてさまざまな酸化状態を形成することができます。
還元: 還元反応は、イルセノンタリンの官能基を修飾することができます。
置換: 置換反応は、分子に新しい官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬が、制御された条件下で使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりさまざまな酸化誘導体が生成される場合がありますが、置換によりさまざまな官能基が導入される可能性があります .
科学研究における用途
イルセノンタリンは、次を含むいくつかの科学研究の用途があります。
化学: ホスホジエステラーゼ阻害を研究するためのモデル化合物として使用されます。
生物学: シナプス機能と記憶に対する影響について調査されています。
医学: レビー小体病による認知症やパーキンソン病による認知症などの神経変性疾患の潜在的な治療薬として開発されています。
科学的研究の応用
Irsenontrine has several scientific research applications, including:
Chemistry: Used as a model compound to study phosphodiesterase inhibition.
Biology: Investigated for its effects on synaptic function and memory.
Medicine: Developed as a potential treatment for neurodegenerative disorders such as dementia with Lewy bodies and Parkinson’s disease dementia.
Industry: Utilized in the development of new therapeutic agents targeting phosphodiesterase enzymes
作用機序
イルセノンタリンは、ホスホジエステラーゼ9を選択的に阻害することによってその効果を発揮します。この阻害は、環状グアノシン一リン酸の分解を防ぎ、脳における環状グアノシン一リン酸のレベルの上昇につながります。環状グアノシン一リン酸レベルの上昇は、シナプス機能と記憶を強化します。 関連する分子標的と経路には、環状グアノシン一リン酸シグナル伝達経路とそのシナプス可塑性とニューロン間のコミュニケーションに対する下流効果が含まれます .
類似化合物との比較
類似化合物
ニロチニブ: 神経変性疾患に対する効果について調査されているチロシンキナーゼ阻害剤。
ボシュチニブ: ニロチニブと同様に、神経保護効果の可能性があるチロシンキナーゼ阻害剤です。
アンブロキソール: 神経保護作用について研究されている去痰剤。
イルセノンタリンの独自性
イルセノンタリンは、ホスホジエステラーゼ9に対する高い選択性により、脳の環状グアノシン一リン酸レベルを効果的に増加させることが特徴です。 この選択性は、オフターゲット効果の可能性を減らし、認知障害の治療薬としての可能性を高めます .
特性
IUPAC Name |
7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJDCNZBABIEBZ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429509-82-9 | |
| Record name | Irsenontrine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429509829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IRSENONTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QB00NNRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3322193.png)


![2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid](/img/structure/B3322235.png)


![1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate](/img/structure/B3322258.png)
